(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane
Overview
Description
(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of benzoyloxy, benzyloxy, and tosyloxy functional groups attached to a propane backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane typically involves multi-step organic reactions. One common method starts with the protection of a propane-1,2,3-triol, followed by selective functional group transformations. The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine. The benzyloxy group is often introduced through a Williamson ether synthesis, where benzyl bromide reacts with the corresponding alcohol in the presence of a strong base like sodium hydride. The tosyloxy group is introduced by reacting the intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or alkoxides, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Reduction Reactions: The benzoyloxy and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Tosyl chloride, triethylamine, nucleophiles (amines, alkoxides)
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether
Oxidation: Potassium permanganate (KMnO4), aqueous conditions
Major Products
Substitution: Formation of new ethers or amines
Reduction: Formation of propane-1,2,3-triol derivatives
Oxidation: Formation of benzaldehyde or benzoic acid derivatives
Scientific Research Applications
(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The benzoyloxy and benzyloxy groups can interact with hydrophobic pockets in proteins, while the tosyloxy group can form covalent bonds with nucleophilic residues, leading to enzyme inactivation or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane: The enantiomer of the compound with similar chemical properties but different biological activity due to its stereochemistry.
1-Benzoyloxy-2-benzyloxy-3-mesyloxypropane: Similar structure but with a mesyloxy group instead of a tosyloxy group, leading to different reactivity and applications.
1-Benzoyloxy-2-benzyloxy-3-chloropropane:
Uniqueness
(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
[(2S)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMPVOAHGXZSG-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538111 | |
Record name | (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109371-33-7 | |
Record name | 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109371-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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